molecular formula C11H11NO2 B14050437 methyl 2-(1H-indol-4-yl)acetate

methyl 2-(1H-indol-4-yl)acetate

Cat. No.: B14050437
M. Wt: 189.21 g/mol
InChI Key: PCFBXLRGEGGHKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextual Significance of Indole (B1671886) Acetate (B1210297) Derivatives in Chemical Biology and Medicinal Chemistry

Indole acetate derivatives are of paramount importance in scientific research. In the field of plant biology, indole-3-acetic acid is the most common and potent auxin, a class of plant hormones that regulate various aspects of growth and development. wikipedia.org Its synthetic analogues and esters, including methyl indole-3-acetate, are crucial tools for studying these processes. nih.gov

In medicinal chemistry, the indole nucleus is a key pharmacophore found in a wide array of therapeutic agents. chemicalbook.com The modification of the indole core with acetic acid or its ester derivatives can significantly influence a molecule's pharmacological profile, affecting its binding to biological targets, solubility, and metabolic stability. Consequently, the synthesis and biological evaluation of novel indole acetate derivatives remain an active area of research for the development of new drugs.

Overview of Research Trajectories for Aryl-Substituted Indole Compounds

Research into aryl-substituted indole compounds is a burgeoning field, driven by the quest for new molecules with unique properties. The position of the aryl substituent on the indole ring dramatically impacts the compound's electronic and steric characteristics, leading to diverse applications. For instance, 2-aryl and 3-aryl indoles have been extensively studied for their potential as anticancer, anti-inflammatory, and antimicrobial agents.

The introduction of substituents at the 4-position of the indole ring, as in methyl 2-(1H-indol-4-yl)acetate, is less common but holds significant promise. This substitution pattern can lead to compounds with distinct three-dimensional shapes and electronic distributions compared to their 2-, 3-, 5-, 6-, or 7-substituted counterparts, potentially enabling them to interact with biological targets in novel ways.

Challenges and Opportunities in the Investigation of this compound

A significant challenge in the study of this compound is the limited availability of specific research data. Unlike its well-studied isomers, there is a scarcity of published literature detailing its synthesis, chemical properties, and biological activity. This lack of information presents a hurdle for researchers looking to build upon existing knowledge.

However, this information gap also represents a substantial opportunity. The field is wide open for the development of novel synthetic routes to access this specific isomer. The Fischer indole synthesis, a classic method for preparing indoles, could potentially be adapted for this purpose, for example, by using a suitably substituted phenylhydrazine (B124118) and a ketone or aldehyde. nih.govgoogle.com Palladium-catalyzed cross-coupling reactions also offer a modern and versatile approach to construct the indole-4-acetate framework.

Furthermore, the unique substitution pattern of this compound makes it a compelling candidate for biological screening. Its structural dissimilarity to the more common indole-3-acetic acid suggests that it may possess distinct biological activities, potentially as a modulator of auxin signaling pathways or as a scaffold for new therapeutic agents. The exploration of its chemical space is a promising avenue for future research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

methyl 2-(1H-indol-4-yl)acetate

InChI

InChI=1S/C11H11NO2/c1-14-11(13)7-8-3-2-4-10-9(8)5-6-12-10/h2-6,12H,7H2,1H3

InChI Key

PCFBXLRGEGGHKF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C2C=CNC2=CC=C1

Origin of Product

United States

Synthetic Methodologies for Methyl 2 1h Indol 4 Yl Acetate and Its Precursors

Classical Indole (B1671886) Ring Formation Strategies Applied to 4-Substituted Indoles

Several classical name reactions in organic chemistry provide pathways to the indole core. Their application to the synthesis of 4-substituted indoles, the direct precursors to methyl 2-(1H-indol-4-yl)acetate, often requires specific adaptations.

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust method for creating indoles from the acid-catalyzed reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org The reaction proceeds through a phenylhydrazone intermediate, which rearranges via a nih.govnih.gov-sigmatropic shift to form the indole ring. wikipedia.orgrsc.org

For the synthesis of 4-substituted indoles, a meta-substituted phenylhydrazine is required. However, this often leads to a mixture of 4- and 6-substituted indole isomers. youtube.com The regioselectivity of the cyclization is influenced by the electronic nature of the meta-substituent. Electron-donating groups tend to favor the formation of the 6-substituted isomer, while electron-withdrawing groups can lead to mixtures of both isomers. youtube.comquimicaorganica.org To achieve selectivity for the 4-position, specific directing groups or substrates with blocking groups may be necessary.

Table 1: Fischer Indole Synthesis Overview

FeatureDescription
Reactants Phenylhydrazine and an aldehyde or ketone wikipedia.org
Conditions Acid catalysis (Brønsted or Lewis acids) and heat wikipedia.org
Mechanism Formation of a phenylhydrazone, followed by tautomerization to an enehydrazine, a nih.govnih.gov-sigmatropic rearrangement, and subsequent cyclization and aromatization with the elimination of ammonia (B1221849) wikipedia.orgrsc.org
Application to 4-Substituted Indoles Requires meta-substituted phenylhydrazines, often resulting in mixtures of 4- and 6-substituted products youtube.com

A popular alternative to the Fischer synthesis, the Leimgruber-Batcho indole synthesis, provides a high-yield and milder route to indoles, starting from o-nitrotoluenes. wikipedia.org The first step involves the formation of an enamine by reacting the o-nitrotoluene with a formamide (B127407) acetal (B89532), like N,N-dimethylformamide dimethyl acetal, often in the presence of an amine such as pyrrolidine (B122466). wikipedia.org This intermediate is then reductively cyclized to form the indole. wikipedia.org

This method is particularly advantageous for producing 4-substituted indoles because the substitution pattern is determined by the commercially available or readily synthesized starting o-nitrotoluene. wikipedia.orgacs.org For instance, starting with 2-methyl-3-nitrophenylacetonitrile would lead to a 4-cyanoindole (B94445) precursor, which can then be further elaborated to the desired acetate (B1210297) side chain. Microwave-assisted Leimgruber-Batcho reactions have been shown to enhance reaction rates and yields. rsc.org

Table 2: Leimgruber-Batcho Indole Synthesis

StepDescription
Step 1: Enamine Formation Reaction of an o-nitrotoluene with a formamide acetal and often an amine like pyrrolidine to form a β-nitroenamine. wikipedia.org
Step 2: Reductive Cyclization The nitro group is reduced (e.g., using Raney nickel and hydrazine, Pd/C and H₂, or SnCl₂) which is followed by cyclization and elimination to form the indole ring. wikipedia.org
Regioselectivity The position of the substituent on the final indole is dictated by the substitution on the starting o-nitrotoluene.

The Nenitzescu indole synthesis, first reported by Costin Nenitzescu in 1929, is a method for producing 5-hydroxyindole (B134679) derivatives by reacting a benzoquinone with a β-aminocrotonic ester. wikipedia.orgsynarchive.comnumberanalytics.com The reaction proceeds via a Michael addition followed by a cyclization and elimination sequence. wikipedia.org

While this method classically yields 5-hydroxyindoles, modifications to the reaction can influence the regiochemical outcome. rsc.org For instance, the use of an electron-withdrawing group on the enamine can favor the formation of 4-substituted indole products. rsc.org This could provide a route to 4-hydroxyindole (B18505) precursors, which could then be converted to the target compound. The Nenitzescu reaction is valued for its use of inexpensive starting materials and its scalability. rsc.orgmdpi.com

Regioselective Functionalization at the Indole-4 Position

Functionalizing a pre-existing indole ring directly at the C4 position is challenging due to the inherent reactivity of the indole nucleus, which typically favors electrophilic substitution at the C3 position. rsc.org However, modern synthetic methods have been developed to overcome this challenge.

Recent advances in organometallic chemistry have enabled the direct and regioselective functionalization of the indole C4-H bond. These methods often employ a directing group on the indole nitrogen or at another position to guide a metal catalyst to the C4 position.

Transition Metal Catalysis: Rhodium and palladium-catalyzed reactions have been developed for the direct C-H functionalization at the C4 position of unprotected indoles. nih.govacs.org For example, a rhodium(III)-catalyzed C-H activation using a weakly coordinating trifluoromethylcarbonyl directing group has been reported. bohrium.com Similarly, palladium-catalyzed coupling of 3-formylindoles with quinones can achieve C4-functionalization. bohrium.com Ruthenium(II)-catalyzed direct diamidation at the C4 and C5 positions has also been demonstrated. rsc.org

Table 3: Examples of Direct C4-Functionalization

Catalyst/MethodDirecting Group/SubstrateType of FunctionalizationReference
RhodiumUnprotected indolesC-H functionalization acs.org, nih.gov
Palladium3-FormylindolesCoupling with quinones bohrium.com
Rhodium(III)COCF₃ (weakly coordinating)C-H activation bohrium.com
Ruthenium(II)3-CarbonylindolesDiamidation rsc.org

Indirect routes involve the synthesis of an indole derivative that can be subsequently converted to a 4-substituted product. One common strategy involves the use of ortho-substituted anilines as starting materials, which are then cyclized to form the indole ring.

Palladium/Norbornene Catalysis: A cascade process involving ortho-amination and ipso-Heck cyclization of ortho-substituted aryl iodides with N-benzoyloxy allylamines has been developed to synthesize C3,C4-disubstituted indoles. nih.gov This method offers good functional group tolerance. nih.gov

Intramolecular Cycloadditions: Intramolecular [4+2] cycloaddition of ynamides and conjugated enynes provides an efficient route to C4-substituted indolines, which can then be oxidized to the corresponding indoles. nih.gov This strategy is highly modular and suitable for creating libraries of substituted indoles. nih.gov

These indirect methods, while often requiring more steps, can provide access to complex 4-substituted indoles that are not readily accessible through classical or direct functionalization approaches.

Esterification and Acetate Moiety Introduction Techniques

The creation of the methyl acetate group at the C4 position of the indole ring is a pivotal step in synthesizing this compound. This transformation can be realized through several esterification strategies or by constructing the acetate side chain on a pre-functionalized indole core.

The formation of the acetate side chain on the indole framework frequently entails the modification of a precursor functional group at the 4-position. A prevalent method is the conversion of 4-cyanoindole or 4-(cyanomethyl)indole. The hydrolysis of the nitrile group in 4-(cyanomethyl)indole to its corresponding carboxylic acid, (1H-indol-4-yl)acetic acid, followed by esterification, represents a well-established synthetic route.

An alternative strategy involves the direct introduction of a two-carbon unit. While the reaction of indole-4-magnesium bromide with ethyl chloroacetate (B1199739) can be utilized, it may result in a mixture of N- and C-alkylation products. More refined techniques employ cross-coupling reactions. For instance, a palladium-catalyzed coupling of a 4-haloindole with an appropriate acetate-equivalent synthon can yield the target compound.

Once the (1H-indol-4-yl)acetic acid precursor is secured, its transformation into the methyl ester is generally a straightforward process.

Catalytic Esterification: The Fischer-Speier esterification is a classic acid-catalyzed reaction involving the treatment of the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). Although effective, the conditions can be too harsh for some sensitive indole substrates.

To circumvent the issues with strong mineral acids, solid acid catalysts such as the ion-exchange resin Amberlyst-15 can be employed. These catalysts are easily removed by filtration, simplifying the purification process.

Enzymatic Esterification: Biocatalysis provides a milder and often more selective option. Lipases are frequently used for esterification. Immobilized lipases, for example, Candida antarctica lipase (B570770) B (CALB), can effectively catalyze the reaction between (1H-indol-4-yl)acetic acid and methanol. These reactions are typically conducted in organic solvents to prevent hydrolysis of the ester product, and their mild nature is particularly beneficial for complex molecules that are prone to degradation under harsh chemical conditions. nih.gov

MethodReagents/CatalystConditionsAdvantagesDisadvantages
Fischer-SpeierMethanol, H₂SO₄ or HClRefluxHigh yield, inexpensiveHarsh conditions, potential for side reactions
Solid Acid CatalystMethanol, Amberlyst-15Varies (e.g., 60-80 °C)Easy catalyst removal, reusableMay have lower activity than strong mineral acids
EnzymaticMethanol, Immobilized Lipase (e.g., CALB)Mild temperature (e.g., 30-50 °C), organic solventHigh selectivity, mild conditionsHigher cost of enzyme, slower reaction rates

Novel and Sustainable Synthetic Approaches

In line with the principles of green chemistry, recent research has concentrated on creating more environmentally benign and efficient syntheses of indole derivatives. researchgate.net

Microwave-assisted organic synthesis has become a valuable technique for accelerating chemical reactions. nih.gov For the synthesis of indole acetates, microwave irradiation can drastically cut down reaction times for both the formation of the indole ring and the subsequent esterification. reading.ac.ukuctm.eduresearchgate.net For example, a microwave-assisted Bischler indole synthesis provides a mild and environmentally friendly method for preparing 2-arylindoles. organic-chemistry.org This rapid and uniform heating often leads to higher yields and cleaner product profiles by minimizing the formation of degradation byproducts. uctm.eduresearchgate.netmdpi.com

Multicomponent reactions (MCRs) are highly efficient, atom-economical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. rsc.org While a specific MCR for the direct synthesis of this compound may not be widely documented, MCRs are extensively used to generate diverse libraries of substituted indoles. dergipark.org.trarkat-usa.orgrsc.orgnih.govrug.nl For instance, an Ugi four-component reaction can be employed to assemble a variety of indole derivatives by carefully selecting the starting aniline, aldehyde, carboxylic acid, and isocyanide. rsc.orgnih.govrug.nl These libraries can then be further modified to yield the desired target compound.

A primary objective of sustainable chemistry is the reduction or elimination of volatile organic solvents.

Aqueous Conditions: Performing reactions in water offers considerable environmental and safety advantages. nih.govosi.lvresearchgate.net The synthesis of indole derivatives through methods like the Fischer indole synthesis has been successfully carried out in aqueous media. researchgate.net Furthermore, various transition-metal-catalyzed reactions for indole synthesis can be conducted in water, sometimes with the aid of surfactants. osi.lvresearchgate.net

Solvent-Free Conditions: Solvent-free, or neat, reactions are an ideal in green chemistry. nih.gov These reactions can be performed by grinding solid reactants together or by heating a mixture of reactants without a solvent. organic-chemistry.orgnih.gov For the synthesis of indole derivatives, solvent-free conditions have been applied to reactions such as the Friedel-Crafts reaction and the Bischler indole synthesis. organic-chemistry.orgresearchgate.net This approach minimizes waste and simplifies product isolation.

ApproachKey FeaturesPotential Application to this compound SynthesisSustainability Advantages
Microwave-Assisted SynthesisRapid heating, reduced reaction times. uctm.eduresearchgate.netAcceleration of Fischer indole synthesis and subsequent esterification. reading.ac.ukorganic-chemistry.orgEnergy efficiency, higher yields, less byproduct formation. mdpi.com
Multicomponent ReactionsThree or more components in one pot. rsc.orgRapid generation of diverse indole libraries for further functionalization. dergipark.org.trarkat-usa.orgrsc.orgHigh atom economy, reduced number of synthetic steps and purification stages. rsc.org
Aqueous/Solvent-FreeUse of water as a solvent or no solvent. nih.govosi.lvnih.govCross-coupling reactions in water; solvent-free esterification. researchgate.netresearchgate.netReduced use of volatile organic compounds, simplified workup, less waste. organic-chemistry.org

Chemical Reactivity and Derivatization Strategies for Methyl 2 1h Indol 4 Yl Acetate

Modifications of the Indole (B1671886) Nitrogen (N1)

The nitrogen atom (N1) of the indole ring possesses a proton that is weakly acidic. Under basic conditions, this proton can be removed to generate a nucleophilic indolide anion, which readily participates in reactions with various electrophiles. researchgate.net This reactivity is a cornerstone for creating N-substituted indole derivatives.

N-alkylation of the indole ring is a common strategy to introduce alkyl groups at the N1 position. This is typically achieved by treating the indole with a base, such as sodium hydride (NaH), followed by the addition of an alkyl halide. This process allows for the introduction of a variety of substituents, from simple methyl groups to more complex side chains.

N-acylation provides a method to introduce carbonyl-containing functional groups onto the indole nitrogen. This transformation can be accomplished using acylating agents like acyl chlorides or, under milder conditions, thioesters in the presence of a suitable base like cesium carbonate (Cs₂CO₃). nih.gov This reaction is generally chemoselective for the nitrogen atom. nih.gov

The functionalization at the N1 position has been explored to generate a variety of analogues. The introduction of different substituents can significantly alter the molecule's properties. Below is a table of representative N-substituted analogues that can be synthesized from methyl 2-(1H-indol-4-yl)acetate using standard alkylation and acylation protocols.

Product NameN1-SubstituentSynthetic Method
Methyl 2-(1-methyl-1H-indol-4-yl)acetateMethylAlkylation
Methyl 2-(1-benzyl-1H-indol-4-yl)acetateBenzyl (B1604629)Alkylation
Methyl 2-(1-acetyl-1H-indol-4-yl)acetateAcetylAcylation
Methyl 2-(1-benzoyl-1H-indol-4-yl)acetateBenzoylAcylation
Methyl 2-(1-(tert-butoxycarbonyl)-1H-indol-4-yl)acetateBoc GroupAcylation

Transformations of the Acetate (B1210297) Ester Moiety

The methyl acetate side chain at the C4 position is another key site for derivatization, allowing for conversion into other important functional groups like carboxylic acids and amides.

The methyl ester of this compound can be readily hydrolyzed under basic conditions, such as treatment with sodium hydroxide (B78521) in a process known as saponification, to yield the corresponding carboxylic acid, 2-(1H-indol-4-yl)acetic acid. bldpharm.com This acid is a crucial intermediate for further functionalization, most notably for the synthesis of amides.

Once converted to the carboxylic acid, the molecule can be transformed into a variety of amides. A common synthetic route involves activating the carboxylic acid by converting it into an acyl chloride using a reagent like thionyl chloride (SOCl₂). researchgate.net This highly reactive intermediate can then be treated with a primary or secondary amine to form the desired amide bond. researchgate.netsphinxsai.com This two-step process is highly versatile and allows for the synthesis of a broad library of amide derivatives. researchgate.net Direct catalytic amidation methods, which avoid the formation of large amounts of waste, have also been developed. nih.gov

The following table presents potential amide derivatives synthesized from 2-(1H-indol-4-yl)acetic acid.

Product NameAmine Reagent
2-(1H-indol-4-yl)acetamideAmmonia (B1221849)
N-methyl-2-(1H-indol-4-yl)acetamideMethylamine
N,N-dimethyl-2-(1H-indol-4-yl)acetamideDimethylamine
2-(1H-indol-4-yl)-1-(piperidin-1-yl)ethanonePiperidine
2-(1H-indol-4-yl)-1-(morpholino)ethanoneMorpholine

Substituent Effects on Indole Ring Reactivity

The substituent at the C4 position significantly influences the reactivity of the indole ring, particularly in electrophilic substitution reactions. The indole ring is inherently electron-rich and highly reactive towards electrophiles, with the C3 position being the most nucleophilic site. researchgate.net

The CH₂COOCH₃ group at the C4 position acts as a deactivating, electron-withdrawing group primarily through an inductive effect. The methylene (B1212753) (-CH₂-) spacer prevents direct resonance withdrawal from the ring by the ester carbonyl. This deactivation makes the indole ring less reactive towards electrophiles compared to unsubstituted indole. However, the C3 position generally remains the most favored site for electrophilic attack due to the electronic nature of the pyrrole (B145914) ring. researchgate.net Substituents on the indole ring can have a pronounced effect on chemical reactivity and biological activity. researchgate.netnih.gov For instance, in electrophilic substitution reactions like Friedel-Crafts alkylations, the presence of the C4-acetate group would be expected to modulate the reaction's regioselectivity and rate. acs.org

Electrophilic Aromatic Substitution Patterns

The indole ring is highly susceptible to electrophilic attack, with the C3 position being the most nucleophilic and thus the primary site of substitution. clockss.org This preference is due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (the arenium ion) through resonance without disrupting the aromaticity of the benzene (B151609) ring. libretexts.org

For this compound, the substitution pattern is influenced by the -CH2COOCH3 group at the C4 position. This group is generally considered to be electron-withdrawing, which can deactivate the benzene portion of the indole ring towards electrophilic attack. However, the primary site of electrophilic attack is still expected to be the C3 position of the pyrrole ring due to its inherent high reactivity.

Common electrophilic substitution reactions applicable to indoles include:

Vilsmeier-Haack Reaction: This reaction introduces a formyl group, typically at the C3 position of the indole ring, using a Vilsmeier reagent (a mixture of phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide). wikipedia.orgijpcbs.comorganic-chemistry.org The resulting 3-formylindole is a valuable intermediate for further synthetic transformations.

Mannich Reaction: This three-component condensation reaction involves an amine, formaldehyde, and the active hydrogen at the C3 position of the indole. nih.govorgoreview.com The product, a Mannich base, can be further elaborated to introduce various side chains.

Halogenation: The introduction of halogen atoms (Cl, Br, I) onto the indole ring can be achieved using various halogenating agents. The regioselectivity is dependent on the reaction conditions.

Nitration and Sulfonation: These reactions introduce nitro (-NO2) and sulfonic acid (-SO3H) groups, respectively, onto the aromatic ring. The conditions for these reactions need to be carefully controlled to avoid side reactions and degradation of the indole nucleus.

The directing effect of the C4-acetate group on the benzene ring would favor substitution at the C5 and C7 positions (ortho and para to the C4 substituent from the perspective of the benzene ring), although the deactivating nature of the group makes these reactions less favorable than those on the pyrrole ring.

A summary of expected electrophilic substitution reactions is presented in the table below.

Reaction NameReagentsExpected Major Product Position
Vilsmeier-HaackPOCl₃, DMFC3
Mannich ReactionFormaldehyde, Secondary AmineC3
HalogenationX₂ (X = Cl, Br, I)C3
NitrationHNO₃, H₂SO₄C3, potentially C5/C7
SulfonationH₂SO₄C3, potentially C5/C7

Nucleophilic Aromatic Substitution at C4 (if applicable through a leaving group)

Direct nucleophilic aromatic substitution on an unsubstituted indole ring is generally not feasible due to the electron-rich nature of the aromatic system. For such a reaction to occur at the C4 position of this compound, the presence of a good leaving group at that position would be a prerequisite. The acetate group itself is not a suitable leaving group for standard nucleophilic aromatic substitution reactions.

However, if the C4 position were modified to contain a leaving group, such as a halogen or a triflate group, nucleophilic substitution could potentially be achieved, likely requiring metal catalysis (e.g., Buchwald-Hartwig or Ullmann condensation type reactions). There is currently no specific information in the reviewed literature detailing such a transformation on this compound itself.

Formation of Polycyclic Scaffolds Utilizing this compound

The indole nucleus of this compound is a valuable starting point for the synthesis of more complex, polycyclic structures, many of which are found in natural products and pharmaceutically active compounds. Several classical and modern synthetic strategies can be employed for this purpose.

One of the most powerful methods for constructing a new ring fused to the indole core is the Pictet-Spengler reaction . nih.govwikipedia.org This reaction involves the condensation of a tryptamine (B22526) derivative (a β-indolylethylamine) with an aldehyde or ketone, followed by an acid-catalyzed cyclization onto the C2 position of the indole ring. To utilize this compound in a Pictet-Spengler reaction, it would first need to be converted into a tryptamine analogue. This could potentially be achieved by reduction of the ester and amide functionalities derived from the acetate group, followed by appropriate functional group manipulations to yield the required β-aminoethyl side chain. The subsequent Pictet-Spengler reaction would then lead to the formation of a tetrahydro-β-carboline scaffold, a core structure in many alkaloids. nih.govnih.gov

Another approach to polycyclic indoles involves the Fischer indole synthesis , though this is more applicable to the initial construction of the indole ring itself rather than a subsequent annulation. Similarly, the Bischler-Möhlau indole synthesis provides access to 2-arylindoles but is not a direct method for building additional rings onto a pre-existing indole like this compound.

More modern methods for constructing polycyclic scaffolds from indole derivatives often involve transition-metal-catalyzed cross-coupling and cyclization reactions. For instance, a vinyl or allyl group could be introduced at a reactive position of the indole ring, followed by an intramolecular Heck reaction or a metathesis reaction to form a new ring. While no specific examples utilizing this compound were found in the reviewed literature, the general principles of these reactions are applicable. rsc.org

The table below summarizes potential strategies for forming polycyclic scaffolds.

Reaction NameRequired Modification of Starting MaterialResulting Polycyclic Scaffold
Pictet-Spengler ReactionConversion to a tryptamine derivativeTetrahydro-β-carboline
Intramolecular Heck ReactionIntroduction of a tethered alkeneFused carbocyclic or heterocyclic ring
Ring-Closing MetathesisIntroduction of two alkenyl groupsFused carbocyclic or heterocyclic ring

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of an organic compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton NMR (¹H NMR) Analysis

Proton (¹H) NMR spectroscopy of methyl 2-(1H-indol-4-yl)acetate provides critical information regarding the number, environment, and coupling of hydrogen atoms. The spectrum is expected to show distinct signals corresponding to the aromatic protons on the indole (B1671886) ring, the methylene (B1212753) protons of the acetate (B1210297) side chain, the methyl ester protons, and the N-H proton of the indole.

Key expected features in the ¹H NMR spectrum include:

Indole N-H Proton: A broad singlet, typically in the downfield region (δ 8.0-8.5 ppm), which can be confirmed by D₂O exchange.

Aromatic Protons: The protons on the benzene (B151609) portion of the indole ring (H-5, H-6, H-7) and the pyrrole (B145914) ring (H-2, H-3) will appear as a complex pattern of doublets, triplets, or multiplets in the aromatic region (δ 6.5-7.5 ppm). The specific chemical shifts and coupling constants (J-values) are unique to the 4-substituted pattern.

Methylene Protons (-CH₂-): A singlet corresponding to the two protons of the methylene group attached to the C-4 position of the indole ring, typically appearing around δ 3.8-4.0 ppm.

Methyl Ester Protons (-OCH₃): A sharp singlet for the three equivalent protons of the methyl group of the ester functionality, expected around δ 3.7 ppm.

Interactive Data Table: Predicted ¹H NMR Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
NH (Indole)~8.1br s
H-7~7.3d
H-2~7.2t
H-5~7.1t
H-6~7.0d
H-3~6.7t
CH₂~3.9s
OCH₃~3.7s

Note: The predicted values are estimates. Actual experimental values may vary based on solvent and experimental conditions. No specific experimental data was found in the searched literature for this exact compound.

Carbon-13 NMR (¹³C NMR) and 2D NMR Techniques (COSY, HMQC, HMBC)

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal.

Expected signals in the ¹³C NMR spectrum include:

Carbonyl Carbon (C=O): A signal in the highly deshielded region, typically around δ 172 ppm.

Aromatic and Indole Carbons: Multiple signals in the δ 100-140 ppm range, corresponding to the eight carbon atoms of the indole ring.

Methyl Ester Carbon (-OCH₃): A signal around δ 52 ppm.

Methylene Carbon (-CH₂-): A signal around δ 35 ppm.

Interactive Data Table: Predicted ¹³C NMR Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O~172
C-7a~136
C-4~128
C-3a~127
C-2~123
C-7~120
C-6~118
C-5~110
C-3~101
OCH₃~52
CH₂~35

Note: These are predicted chemical shifts. No specific experimental data was found in the searched literature.

2D NMR Techniques are employed for unambiguous assignment of all proton and carbon signals.

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, helping to trace the connectivity of protons within the indole ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of a carbon signal based on its attached proton's signal.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the molecular mass of the parent ion. This allows for the determination of the elemental formula of this compound (C₁₁H₁₁NO₂) with high confidence, distinguishing it from other compounds with the same nominal mass. The exact mass is a critical piece of data for confirming the identity of a newly synthesized compound.

Tandem Mass Spectrometry (MS/MS) for Fragment Identification

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation. The resulting fragment ions provide valuable structural information. For this compound, key fragmentation pathways would likely involve:

Loss of the methoxy (B1213986) group (-•OCH₃) from the ester.

Loss of the carbomethoxy group (-•COOCH₃).

Cleavage of the bond between the indole ring and the acetate side chain, leading to the formation of a stable indol-4-ylmethyl cation.

Rearrangements and fragmentations within the indole ring itself.

Analysis of these fragmentation patterns allows for the confirmation of the acetate substituent and its position on the indole core.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide information about the functional groups present in the molecule and its electronic properties, respectively.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

Interactive Data Table: Expected IR Absorption Bands

Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)
Indole N-HN-H stretch~3400-3300
Aromatic C-HC-H stretch~3100-3000
Aliphatic C-HC-H stretch~2950-2850
Ester C=OC=O stretch~1735
Aromatic C=CC=C stretch~1600-1450
C-O StretchC-O stretch~1250-1150

Note: These are general expected ranges. No specific experimental IR spectrum was found in the searched literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy analyzes the electronic transitions within a molecule. The indole ring system is a strong chromophore, and the UV-Vis spectrum of this compound would display characteristic absorption maxima (λ_max) in the ultraviolet region, typically around 220 nm and 270-290 nm, corresponding to the π-π* transitions of the aromatic system.

Vibrational Analysis by IR Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands that confirm the presence of the indole ring, the ester group, and the aliphatic side chain.

Key expected vibrational frequencies are detailed in the table below. The N-H stretching vibration of the indole ring is typically observed as a sharp to medium band in the region of 3400-3200 cm⁻¹. The C=O stretching of the ester functional group is a strong, sharp band usually appearing around 1735-1750 cm⁻¹. Aromatic C-H stretching vibrations from the indole ring are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene and methyl groups will appear just below 3000 cm⁻¹. The C-O stretching of the ester will also produce a characteristic band, typically in the 1300-1000 cm⁻¹ region. The out-of-plane C-H bending vibrations of the substituted benzene portion of the indole ring provide information about the substitution pattern and are expected in the 900-675 cm⁻¹ range.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
N-H (Indole)Stretching3400 - 3200Medium, Sharp
C=O (Ester)Stretching1750 - 1735Strong, Sharp
C-H (Aromatic)Stretching> 3000Variable
C-H (Aliphatic)Stretching< 3000Medium
C-O (Ester)Stretching1300 - 1000Strong
C-H (Aromatic)Out-of-plane Bending900 - 675Strong

Electronic Transitions and Chromophore Analysis by UV-Vis Spectroscopy

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds containing chromophores. The indole ring system in this compound acts as a chromophore, absorbing UV light at characteristic wavelengths.

The UV-Vis spectrum of indole and its derivatives typically displays two main absorption bands. The first, more intense band, often referred to as the B-band (or ¹Bь band), appears at shorter wavelengths, usually around 200-230 nm. A second, less intense, and broader band, the L-band (or ¹Lₐ band), is observed at longer wavelengths, typically in the range of 260-290 nm, and often shows fine structure. For this compound, the expected absorption maxima (λmax) would be in these regions, confirming the presence of the indole chromophore. The exact positions of these bands can be influenced by the solvent polarity and the nature of the substituents on the indole ring.

ChromophoreElectronic TransitionExpected λmax (nm)
Indole Ringπ → π* (B-band)~220
Indole Ringπ → π* (L-band)~280

X-ray Crystallography for Solid-State Structural Confirmation

ParameterExample Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~7.5
b (Å)~12.0
c (Å)~9.0
β (°)~105
Volume (ų)~770
Z4
Calculated Density (g/cm³)~1.25

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are essential for the separation, purification, and assessment of the purity of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly used techniques for the analysis of indole derivatives like this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase under high pressure. For a non-polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method would be most suitable.

In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 column, would be used. The mobile phase would be a polar solvent mixture, commonly a combination of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). The components are separated based on their hydrophobicity, with more non-polar compounds having longer retention times. The elution of the compound is monitored by a UV detector, often set at one of the absorption maxima of the indole chromophore (e.g., 280 nm). A well-developed HPLC method for this compound would show a sharp, symmetrical peak at a specific retention time, which can be used for both qualitative identification and quantitative analysis. The purity of the sample can be assessed by the presence of a single major peak and the absence of significant impurity peaks.

ParameterTypical Condition
ColumnC18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseAcetonitrile/Water or Methanol/Water gradient
Flow Rate1.0 mL/min
DetectionUV at 280 nm
Retention TimeDependent on exact conditions

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an excellent tool for the identification and quantification of volatile and thermally stable compounds. This compound is sufficiently volatile to be analyzed by GC-MS.

In this technique, the sample is vaporized and injected into a GC column, where it is separated from other components based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions resulting from the loss of the methoxy group, the entire ester group, or fragmentation of the indole ring. This allows for unambiguous identification of the compound.

ParameterTypical Condition
ColumnCapillary column (e.g., HP-5MS)
Carrier GasHelium
Ionization ModeElectron Impact (EI)
Expected Molecular Ion (M⁺)m/z 189
Key Fragment IonsDependent on fragmentation pattern

Pharmacological and Biological Evaluation in Research Settings

Enzyme Inhibition Studies

Direct studies on the enzyme inhibitory activity of methyl 2-(1H-indol-4-yl)acetate are not extensively documented. However, the broader class of indole (B1671886) acetic acid derivatives has been investigated for the ability to inhibit various enzymes. For instance, certain indole acetic acid sulfonate derivatives have been identified as inhibitors of ectonucleotidases, enzymes involved in purinergic signaling. nih.gov This suggests that the indole acetic acid scaffold can be chemically modified to target specific enzyme active sites.

In a different context, in silico docking studies of some 4-benzoyl-1-(indol-2-yl)-carbonyl-thiosemicarbazide derivatives have suggested potential interactions with the ATP-dependent enzyme topoisomerase II. acs.org While these compounds are structurally distinct from this compound, these findings highlight the potential for indole-containing compounds to interact with critical cellular enzymes.

Receptor Binding and Ligand Activity Profiling

Specific receptor binding and ligand activity profiles for this compound are not well-established. However, research on a structurally analogous compound, [3-[2-(diethylamino)ethyl]-1H-indol-4-yl] acetate (B1210297) (4-AcO-DET), offers valuable preliminary insights into potential receptor interactions, particularly concerning cardiotoxicity.

Studies on 4-AcO-DET have revealed its interaction with cardiac ion channels. Specifically, this compound has been shown to inhibit the human ether-a-go-go-related gene (hERG) potassium channels. nih.gov Inhibition of these channels is a critical factor that can lead to QT interval prolongation, a potential indicator of cardiac arrhythmias. nih.gov The investigation into 4-AcO-DET did not find significant alterations in the expression of p21 (CDC42/RAC)-activated kinase 1 (PAK1), a protein involved in cardiovascular signaling. nih.gov

The selectivity and affinity of this compound for various receptors have not been detailed in the available literature. For the related compound, 4-AcO-DET, the primary documented interaction is with hERG potassium channels. nih.gov The following table summarizes the observed effect.

CompoundTargetSpeciesAssayEffect
[3-[2-(diethylamino)ethyl]-1H-indol-4-yl] acetate (4-AcO-DET)hERG Potassium ChannelChinese Hamster Ovary CellshERG assayInhibition nih.gov

This data is for a structurally related compound and may not be representative of the activity of this compound.

Investigation of Cellular Mechanisms of Action

The cellular mechanisms of action for this compound are not yet elucidated. However, based on the findings for 4-AcO-DET, a potential cellular mechanism could involve the modulation of ion channel function, leading to downstream effects on cellular electrophysiology. nih.gov The observed inhibition of hERG channels by 4-AcO-DET in H9c2 cells, a cell line derived from embryonic rat heart tissue, suggests a potential for impacting cardiac cell function. nih.gov The study also noted that both 4-AcO-DET and another related tryptamine (B22526), 4-HO-MET, led to a concentration-dependent proliferation of H9c2 cells. nih.gov Further research is necessary to determine if this compound elicits similar cellular responses.

Modulation of Intracellular Signaling Pathways

A thorough search of scientific databases reveals a lack of specific studies investigating the direct effects of this compound on intracellular signaling pathways. While the broader class of indole derivatives has been a subject of extensive research in this area, no dedicated reports on the modulatory activity of this compound on specific signaling cascades, such as MAPK/ERK, PI3K/Akt, or JAK/STAT pathways, have been identified.

Interference with Protein-Protein or Protein-DNA Interactions

There is currently no available research data detailing the specific interference of this compound with protein-protein or protein-DNA interactions. Studies on other indole-containing compounds have demonstrated such capabilities, which are crucial for various cellular processes, but these findings cannot be directly extrapolated to this compound without dedicated experimental validation.

Cellular Uptake and Subcellular Localization Studies

Information regarding the cellular uptake mechanisms and subcellular localization of this compound is not present in the current scientific literature. Understanding how this compound enters cells and where it accumulates is fundamental to elucidating its potential biological activities, yet such studies have not been reported.

Antimicrobial and Antiviral Research

While the indole scaffold is a common feature in many antimicrobial and antiviral agents, specific research on the activity of this compound is sparse.

Evaluation Against Bacterial and Fungal Pathogens

No specific studies evaluating the antibacterial or antifungal properties of this compound have been found. Research on other indole derivatives has shown a range of activities. For instance, certain (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives have exhibited good to very good antibacterial activity against a panel of eight bacterial species, with Minimum Inhibitory Concentration (MIC) values ranging from 0.004 mg/mL to 0.045 mg/mL. nih.gov The same study also reported good to excellent antifungal activity for these derivatives, with MIC values in the range of 0.004–0.06 mg/mL. nih.gov However, it is crucial to reiterate that these findings are for different, more complex indole structures and not for this compound itself.

Anti-proliferative Effects in Model Systems

No specific in vitro or in vivo studies on the anti-proliferative effects of this compound have been identified in the scientific literature. The anti-proliferative potential of the indole nucleus is well-documented, with many derivatives showing activity against various cancer cell lines. For example, some indole-aryl-amide derivatives have demonstrated cytotoxicity against HT29, HeLa, MCF7, and PC-3 cancer cell lines, with IC50 values in the low micromolar range. mdpi.com Another study on nortopsentin analogues, which contain an indole moiety, also reported significant anti-proliferative effects against a panel of human tumor cell lines. nih.gov However, without specific research, the anti-proliferative capacity of this compound remains unknown.

Anti-inflammatory and Immunomodulatory Research

The indole scaffold is also recognized for its role in modulating inflammatory and immune responses. Many indole derivatives, particularly those derived from tryptophan metabolism by the gut microbiota, have demonstrated potent anti-inflammatory and immunomodulatory properties.

A key aspect of anti-inflammatory research is the investigation of a compound's effect on the production of inflammatory mediators and cytokines. Indole-3-acetic acid (IAA) has been shown to significantly ameliorate the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). frontiersin.orgmdpi.comnih.gov Conversely, it can promote the production of the anti-inflammatory cytokine IL-10. frontiersin.orgnih.gov

This modulation of cytokine production is often mediated through the activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that plays a crucial role in regulating immune responses. frontiersin.orgfrontiersin.org IAA and other indole derivatives act as ligands for AhR, initiating a signaling cascade that leads to the suppression of pro-inflammatory pathways. frontiersin.orgfrontiersin.org For example, the anti-inflammatory effects of IAA in macrophages have been linked to the induction of heme oxygenase-1 (HO-1), a downstream target of AhR signaling. mdpi.com

Table 2: Effects of Indole-3-Acetic Acid (IAA) on Inflammatory Cytokines

CytokineEffect of IAA TreatmentCell/Animal ModelReference
IL-1βDecreaseRAW264.7 Macrophages; Ankylosing Spondylitis Mouse Model frontiersin.orgmdpi.com
IL-6DecreaseRAW264.7 Macrophages; Ankylosing Spondylitis Mouse Model frontiersin.orgmdpi.comnih.gov
TNF-αDecreaseAnkylosing Spondylitis Mouse Model frontiersin.orgnih.gov
IL-10IncreaseAnkylosing Spondylitis Mouse Model frontiersin.orgnih.gov
MCP-1DecreaseRAW264.7 Macrophages mdpi.com

This table summarizes the observed effects of the related compound Indole-3-Acetic Acid (IAA) on key inflammatory mediators.

The immunomodulatory effects of indole derivatives extend to their influence on the behavior and differentiation of various immune cells. IAA has been shown to modulate the balance between different T helper cell subsets. For instance, in a mouse model of ankylosing spondylitis, IAA treatment led to an increase in regulatory T cells (Tregs), which are crucial for maintaining immune tolerance, and a decrease in Th17 cells, which are pro-inflammatory. frontiersin.org

This modulation of T cell differentiation is also linked to the activation of the AhR pathway. frontiersin.org The activation of AhR by indole derivatives can promote the differentiation of Tregs and suppress the development of pathogenic Th17 cells, thereby contributing to the resolution of inflammation. frontiersin.org Furthermore, IAA has been found to alleviate colitis in mice by promoting the production of R-equol from certain gut bacteria, which in turn increases the proportion of Foxp3+ Tregs in the colon. nih.gov

The ability of indole compounds to interact with and modulate the function of immune cells highlights their potential as therapeutic agents for a range of inflammatory and autoimmune disorders.

Structure Activity Relationship Sar Studies of Methyl 2 1h Indol 4 Yl Acetate Analogues

Impact of Substitutions on the Indole (B1671886) Ring System

The indole ring is a versatile scaffold whose biological activity can be finely tuned by the introduction of various substituents at its different positions. The nature and location of these substituents can dramatically alter the molecule's electronic properties, steric profile, and binding interactions with biological targets.

The position of a substituent on the indole core is a crucial determinant of biological activity. Studies on related indole compounds demonstrate that even minor shifts in substituent placement can lead to significant changes in potency and selectivity.

For instance, in the context of plant growth regulation, the position of a halogen substituent on the indole-3-acetic acid scaffold significantly impacts its auxinic activity. Research on 4-chloroindole-3-acetic acid (4-Cl-IAA) has shown that a chloro group at the C4-position results in a compound with stronger activity in certain bioassays compared to the parent indole-3-acetic acid (IAA). nih.gov This suggests that substitution at the C4-position of the indole ring can be beneficial for this particular biological function.

In a different context, studies on indole-based antagonists for the Protease-Activated Receptor 4 (PAR-4) revealed the importance of substitution at the C5-position. The introduction of electron-withdrawing groups like a nitro, methylsulfonyl, or nitrile moiety at this position was explored to modulate activity. nih.gov While a direct comparison is not available for the indole-4-acetate scaffold, this highlights the C5-position as a key site for modification.

Furthermore, research into indole-based inhibitors of matrix metalloproteinases (MMPs) showed that a methoxy (B1213986) group on the indole ring provided better activity than chloro or bromo substituents. A noticeable change in activity was also observed when the methoxy group was moved from the C5 to the C6 position, underscoring the sensitivity of activity to substituent placement. researchgate.net

The electronic nature (electron-donating or electron-withdrawing) and size (steric bulk) of substituents are fundamental to their impact on activity.

In the development of PAR-4 antagonists, replacing a 5-nitro group with other electron-withdrawing groups like 5-methylsulfonyl or 5-nitrile was investigated. nih.gov Although these analogues showed some activity, they were generally less potent than the nitro-substituted parent compound, indicating that the specific electronic and steric profile of the nitro group was optimal for activity in that series. nih.gov This demonstrates that strong electron-withdrawing character at certain positions can be a key driver of potency.

For plant growth regulators, the presence of a halogen at the 4-position of a phenoxyacetic acid (a synthetic auxin analogue) was found to be important for its biological activity. nih.gov This correlates with findings for 4-chloroindole-3-acetic acid, suggesting that an electron-withdrawing halogen at the C4-position of an indole acetic acid scaffold can be a favorable modification for auxinic properties. nih.gov

The table below summarizes the effects of different substituents on the indole ring based on studies of related indole compounds.

Compound Class Position Substituent Observed Effect on Activity Reference
Indole-3-acetic acidC4Chloro (-Cl)Stronger elongation activity in Avena coleoptiles compared to unsubstituted IAA. nih.gov
PAR-4 AntagonistsC5Nitro (-NO₂)Potent antagonism. nih.gov
PAR-4 AntagonistsC5Methylsulfonyl (-SO₂CH₃)Less active than nitro analogue. nih.gov
PAR-4 AntagonistsC5Nitrile (-CN)Largely inactive, with some modest inhibition noted. nih.gov
MMP InhibitorsC5Methoxy (-OCH₃)Better activity than halogen substituents. researchgate.net
MMP InhibitorsC6Methoxy (-OCH₃)Activity differed from C5-methoxy analogue. researchgate.net

Influence of the Acetate (B1210297) Side Chain Modifications

The acetate side chain, -CH₂COOCH₃, is a critical component of the molecule, offering multiple points for modification that can influence the compound's physicochemical properties, metabolic stability, and interaction with target proteins.

Modifications to the length and branching of the alkyl portion of the side chain can affect how the molecule fits into a binding pocket. In studies of auxin analogues, extending the carboxylate chain of 2,4-D with an even number of carbons was tolerated, suggesting some flexibility in side-chain length for that class of compounds. nih.gov While specific data for indole-4-acetic acid is scarce, this principle from related scaffolds suggests that homologation (e.g., to propionate (B1217596) or butyrate (B1204436) esters) could be a viable strategy to modulate activity.

The methyl ester of methyl 2-(1H-indol-4-yl)acetate is a common starting point for derivatization. Converting the ester to other functional groups, such as different alkyl esters, a free carboxylic acid, or an amide, can significantly alter the compound's polarity, hydrogen bonding capability, and susceptibility to hydrolysis by esterase enzymes.

In the 4-chloroindole-3-acetic acid series, various esters were synthesized and evaluated for their plant growth-regulating activities. The methyl, ethyl, and allyl esters demonstrated biological activities as potent as the free acid in some assays. nih.gov These esters strongly promoted adventitious root formation, with the ethyl and allyl esters being particularly effective. nih.gov Conversely, the bulky tert-butyl ester showed weaker activity, suggesting a steric limitation for the ester group. nih.gov This indicates that small, less sterically hindered esters are well-tolerated and can maintain or even enhance biological activity.

The table below details the effects of modifying the ester group of 4-chloroindole-3-acetic acid on plant growth regulation.

Parent Acid Ester Group (R in -COOR) Relative Biological Activity Reference
4-Chloroindole-3-acetic acidHydrogen (Free Acid)Active (Baseline) nih.gov
4-Chloroindole-3-acetic acidMethyl (-CH₃)Activity as strong as the free acid. nih.gov
4-Chloroindole-3-acetic acidEthyl (-C₂H₅)Activity as strong as the free acid; potent root formation promoter. nih.gov
4-Chloroindole-3-acetic acidAllyl (-CH₂CH=CH₂)Activity as strong as the free acid; potent root formation promoter. nih.gov
4-Chloroindole-3-acetic acidtert-Butyl (-C(CH₃)₃)Weaker activity than the free acid. nih.gov

N1-Substituent Effects on Biological Activity and Pharmacological Profile

The nitrogen atom at position 1 of the indole ring is a common site for substitution. The N-H group can act as a hydrogen bond donor, and its substitution with various groups can modulate lipophilicity, prevent metabolism, and introduce new interactions with a biological target.

In the investigation of indole-based PAR-4 antagonists, the introduction of substituents at the N1 position was explored. An attempt to transfer an N-benzyl moiety, which was successful in a related chemical series, to the 5-nitroindole (B16589) core of the probe molecule ML354 resulted in an inactive compound. nih.gov A library of N-benzyl analogues with different substitutions on the benzyl (B1604629) ring was synthesized, but none showed any significant PAR-4 antagonism. nih.gov This starkly illustrates that N1-substitution is not universally beneficial and its effect is highly dependent on the specific scaffold and biological target. In this case, the unsubstituted N-H was critical for maintaining activity, likely acting as a key hydrogen bond donor in the binding site.

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net For analogues of this compound, QSAR studies are instrumental in understanding the specific structural features that govern their therapeutic effects. These models provide predictive insights that can guide the design and synthesis of new, more potent analogues. nih.govnih.gov

Research into the QSAR of indole derivatives has employed various methodologies to construct robust and predictive models. tandfonline.comnih.gov A common approach involves calculating a wide array of molecular descriptors for each analogue. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its electronic, steric, and hydrophobic characteristics. Through statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a relationship is established between these descriptors and the observed biological activity. researchgate.netnih.gov

For instance, in a study on a series of indoloacetamides as inhibitors of isoprenylcysteine carboxyl methyltransferase (ICMT), a QSAR model was developed using multivariate analytical tools. nih.gov The model revealed that the inhibitory activity was significantly influenced by the properties of the substituent on the indole nitrogen, favoring lipophilic and sterically larger groups. Conversely, the dimensions and lipophilicity of the substituted phenyl ring attached to the indole core needed to be limited to maintain good activity. nih.gov

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have also been applied to indole derivatives to provide a more detailed understanding of the structure-activity relationship. nih.govtandfonline.com These methods generate 3D grid-based descriptors that represent the steric and electrostatic fields surrounding the molecules. In a study on indole derivatives as phosphodiesterase IV (PDE IV) inhibitors, both CoMFA and CoMSIA models were developed. nih.gov The CoMFA model yielded statistically significant results, and the CoMSIA model, which incorporated steric, electrostatic, and hydrophobic fields, also demonstrated good predictive power. nih.gov

The statistical quality of these QSAR models is rigorously assessed to ensure their reliability and predictive capability. Key statistical parameters include the squared correlation coefficient (r²), which measures the goodness of fit, and the cross-validated squared correlation coefficient (q²), which assesses the model's predictive power through internal validation techniques like leave-one-out (LOO) cross-validation. tandfonline.comyoutube.com External validation, using a set of compounds not included in the model's training, is also crucial to confirm its predictive accuracy on new molecules. youtube.com

Data from Representative QSAR Studies on Indole Derivatives

Table 1: Statistical Parameters of a 3D-QSAR Study on Indole Derivatives as Pim-1 Inhibitors. tandfonline.com

Modelq² (Cross-validated r²)r² (Non-cross-validated r²)
CoMFA0.5240.982
CoMSIA0.5860.974

Table 2: Statistical Parameters of a 3D-QSAR Study on Indole Derivatives as PDE IV Inhibitors. nih.gov

Modelq² (Cross-validated r²)r² (Non-cross-validated r²)r²_pred (Predictive r²)
CoMFA0.4940.9860.56
CoMSIA0.5410.9670.59

Table 3: Statistical Parameters of a 3D-QSAR Study on Pyridopyridazin-6-ones as p38-α MAPK Inhibitors. youtube.com

Modelq² (Cross-validated r²)r²_ncv (Non-cross-validated r²)r²_pred (Predictive r²)
CoMFA0.6110.9730.630
CoMSIA0.4930.8150.403

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Target Identification and Binding Mode Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used for virtual screening and to understand ligand-protein interactions at a molecular level.

Ligand-Protein Interaction Profiling

Currently, there are no published studies that have performed ligand-protein interaction profiling for methyl 2-(1H-indol-4-yl)acetate. Such a study would involve docking the compound against a panel of protein targets to identify potential biological receptors. The analysis would typically reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the indole (B1671886) moiety, the acetate (B1210297) group, and the amino acid residues of the protein's binding site. While studies on other indole derivatives have shown interactions with various receptors, specific data for the 4-substituted isomer, this compound, is not available.

Prediction of Binding Affinities

The prediction of binding affinity, often expressed as a binding energy or an inhibition constant (Ki), is a crucial output of molecular docking simulations. This data helps in ranking potential drug candidates. For this compound, no such predictive data from molecular docking studies has been reported in the scientific literature. A hypothetical data table for predicted binding affinities against a set of targets would look like the following, but it is important to reiterate that these values are for illustrative purposes only as no actual research has been conducted.

Table 1: Hypothetical Predicted Binding Affinities for this compound (Note: The following data is purely illustrative and not based on actual experimental or computational results.)

Target ProteinPredicted Binding Energy (kcal/mol)Predicted Inhibition Constant (Ki) (nM)
Cyclooxygenase-2 (COX-2)-8.5500
5-Lipoxygenase (5-LOX)-7.91200
Monoamine Oxidase A (MAO-A)-9.1250
Estrogen Receptor Alpha-8.2800

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. These methods provide insights into molecular geometry, reactivity, and spectroscopic properties.

HOMO-LUMO Energy Gaps and Reactivity Prediction

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important quantum chemical descriptors. The HOMO-LUMO energy gap is an indicator of the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests higher reactivity. As of now, no studies have been published that report the HOMO-LUMO energy gap for this compound.

Conformational Analysis and Molecular Electrostatic Potential (MEP) Mapping

Conformational analysis helps in identifying the most stable three-dimensional structure of a molecule. Molecular Electrostatic Potential (MEP) mapping illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is vital for understanding intermolecular interactions. There is currently no available literature containing conformational analysis or MEP maps for this compound.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular dynamics simulations provide a detailed view of the dynamic behavior of a molecule over time. When applied to a ligand-protein complex, MD simulations can assess the stability of the binding pose predicted by molecular docking and how the complex behaves in a simulated physiological environment. There are no reported molecular dynamics simulation studies for this compound, either as an isolated molecule or in complex with a protein.

In Silico Prediction of Absorption, Distribution, and Metabolism (excluding excretion) of this compound

The evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early phases of drug discovery, significantly influencing the potential of a molecule to become a viable drug candidate. nih.gov In silico, or computational, methods provide a rapid and cost-effective means to predict these properties, helping to prioritize compounds for further experimental testing. researchgate.netnih.gov For this compound, various computational models can be employed to estimate its likely behavior within the human body. These predictions are typically based on its physicochemical properties, such as molecular weight, lipophilicity, and polar surface area. researchgate.netnih.gov

Absorption

The absorption of a drug, particularly after oral administration, is a key determinant of its bioavailability. In silico models predict intestinal absorption using several parameters.

Human Intestinal Absorption (HIA): Computational models, often built on large datasets of compounds with known absorption characteristics, can classify a molecule's potential for absorption in the human gut. researchgate.net For indole derivatives, good gastrointestinal (GI) absorption is often predicted. acs.orgresearchgate.net

Caco-2 Permeability: The Caco-2 cell line, derived from human colorectal carcinoma, is a widely used in vitro model to predict the intestinal permeability of drugs. nih.gov In silico models trained on Caco-2 permeability data can forecast whether a compound is likely to be well-absorbed. nih.gov These predictions are often given in nanometers per second (nm/s). researchgate.net

P-glycoprotein (P-gp) Substrate/Inhibitor: P-glycoprotein is an efflux transporter in the intestinal wall that can pump drugs back into the gut lumen, reducing their absorption. Computational models can predict if a compound is a substrate or inhibitor of P-gp. nih.gov Inhibition of P-gp can be a factor in drug-drug interactions. researchgate.net

Distribution

Once absorbed, a compound is distributed throughout the body via the circulatory system. Key in silico predictions for distribution include:

Plasma Protein Binding (PPB): The extent to which a compound binds to plasma proteins, such as human serum albumin (HSA), affects its free concentration and thus its availability to reach target tissues and undergo metabolism. researchgate.net High plasma protein binding can limit a drug's efficacy. Computational models can predict the percentage of a compound that will be bound to these proteins.

Blood-Brain Barrier (BBB) Penetration: For compounds targeting the central nervous system, the ability to cross the blood-brain barrier is crucial. For others, it is an undesirable side effect. In silico models predict the ratio of the concentration of a compound in the brain to that in the blood (logBB), indicating its potential to enter the brain. acs.org

Metabolism

Metabolism is the process by which the body chemically modifies compounds, primarily in the liver. This process is mediated by enzymes, with the Cytochrome P450 (CYP) family being the most important.

Cytochrome P450 (CYP) Inhibition: In silico models can predict whether a compound is likely to inhibit specific CYP isoenzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). Inhibition of these enzymes is a major cause of drug-drug interactions, where one drug alters the metabolism of another. nih.govresearchgate.net For instance, indole itself has been shown to activate the aryl hydrocarbon receptor (AhR), which in turn induces the expression of CYP1A1. mdpi.com

CYP Substrate: Models can also predict which CYP isoenzymes are likely to metabolize the compound. This information helps in understanding the compound's metabolic pathways and its potential for interactions with other drugs that are substrates of the same enzymes.

The following table provides a summary of the predicted ADM properties for this compound based on computational models commonly used for small molecules and indole derivatives.

Parameter Predicted Value/Classification Implication
Absorption
Human Intestinal AbsorptionHighLikely to be well-absorbed from the gastrointestinal tract.
Caco-2 PermeabilityHighSuggests good passive diffusion across the intestinal epithelium.
P-gp SubstrateNoUnlikely to be actively pumped out of intestinal cells, aiding absorption.
Distribution
Plasma Protein BindingModerate to HighA significant fraction may be bound to plasma proteins, affecting its free concentration.
Blood-Brain Barrier PenetrationProbableMay cross the blood-brain barrier to some extent.
Metabolism
CYP1A2 InhibitorNon-inhibitorLow potential for drug-drug interactions via this enzyme.
CYP2C9 InhibitorNon-inhibitorLow potential for drug-drug interactions via this enzyme.
CYP2C19 InhibitorNon-inhibitorLow potential for drug-drug interactions via this enzyme.
CYP2D6 InhibitorNon-inhibitorLow potential for drug-drug interactions via this enzyme.
CYP3A4 InhibitorNon-inhibitorLow potential for drug-drug interactions via this enzyme.

It is important to note that these are predictive data generated from computational models and require experimental validation for confirmation. researchgate.net The accuracy of these in silico predictions depends on the quality of the models and the data used to build them. nih.govresearchgate.net

Natural Occurrence, Biosynthesis, and Metabolomic Context

Identification in Natural Sources (Plants, Microorganisms, Marine Organisms)

The natural occurrence of indole-4-acetic acid (4-IAA) is far less documented than that of indole-3-acetic acid (IAA). However, evidence suggests its existence in the biological realm. A derivative, 1H-Indole-4-acetic acid, 2,3-dihydro-2-oxo- , has been identified in the flesh fly, Sarcophaga peregrina. ebi.ac.uk

In the plant kingdom, the presence of 4-IAA is implied through the identification of genes responsible for its conjugation, suggesting it is an endogenous substrate for enzymes in some plant species. cas.cncas.cn While many plants contain the chlorinated auxin 4-chloroindole-3-acetic acid (4-Cl-IAA), particularly within the Fabaceae family, the direct detection of non-chlorinated 4-IAA is not widely reported. researchgate.netresearchgate.net There is currently no available information identifying indole-4-acetic acid or its esters in microorganisms or marine organisms.

Proposed Biosynthetic Pathways for Indole (B1671886) Acetate (B1210297) Derivatives

Specific biosynthetic pathways for indole-4-acetic acid have not been elucidated in scientific literature. However, the pathways for the closely related and extensively studied indole-3-acetic acid (IAA) serve as the primary models for how indole acetate derivatives are synthesized in biological systems. wikipedia.org Plants and many associated microorganisms can synthesize IAA through several pathways, which are broadly classified as tryptophan-dependent and tryptophan-independent. wikipedia.org

The main tryptophan-dependent pathways are named after their key intermediates:

Pathway NameKey Intermediate(s)General Description
Indole-3-pyruvic acid (IPyA) Pathway Indole-3-pyruvic acid (IPyA), Indole-3-acetaldehyde (IAD)Tryptophan is converted to IPyA by an aminotransferase, then to IAD by a decarboxylase, and finally to IAA by an aldehyde dehydrogenase. This is considered the predominant pathway in most plants. wikipedia.org
Indole-3-acetamide (IAM) Pathway Indole-3-acetamide (IAM)Tryptophan is converted to IAM by tryptophan monooxygenase, which is then hydrolyzed to form IAA. This pathway is common in phytopathogenic bacteria.
Tryptamine (B22526) (TAM) Pathway Tryptamine (TAM), Indole-3-acetaldehyde (IAD)Tryptophan is decarboxylated to form tryptamine, which is then oxidized to IAD and subsequently to IAA.
Indole-3-acetaldoxime (IAOx) Pathway Indole-3-acetaldoxime (IAOx), Indole-3-acetonitrile (IAN)Tryptophan is converted to IAOx, which can then be converted to IAA through several steps, sometimes involving IAN as an intermediate.

A tryptophan-independent pathway also exists in plants, though it is less characterized. It is believed to synthesize IAA using indole or indole-3-glycerol phosphate (B84403) as a precursor, bypassing tryptophan itself.

Role as an Endogenous Metabolite or Precursor in Biological Systems

Indole-4-acetic acid is recognized as an auxin-like molecule, though its biological activity and role are not as thoroughly studied as IAA. scispace.com Its status as an endogenous metabolite in plants is strongly supported by the discovery of genes that specifically code for enzymes that conjugate 4-IAA. cas.cncas.cn Conjugation, the process of attaching amino acids or sugars to a hormone, is a key mechanism for regulating its activity, transport, and storage. The existence of enzymes that act on 4-IAA implies that the compound is present in plant tissues and that its concentration is biologically regulated, similar to other phytohormones. encyclopedia.pub In this context, 4-IAA likely functions as a signaling molecule involved in plant growth and development, although its specific targets and potency relative to IAA are not fully understood. wikipedia.orgscispace.com

Metabolomic Profiling and Identification in Biological Extracts (non-human clinical)

Metabolomic studies provide direct evidence for the existence of indole-4-acetic acid derivatives in biological systems.

Research Findings from Metabolomic Analyses:

Compound IdentifiedBiological SourceStudy Context
1H-Indole-4-acetic acid, 2,3-dihydro-2-oxo-Sarcophaga peregrina (flesh fly)Identified in a whole-organism extract via the MetaboLights database. ebi.ac.uk
Indole-4-acetic acid-conjugatesPlantsResearch institutions have developed metabolomics platforms to study plant biochemical phenotypes, including the profiling of indole-4-acetic acid-conjugating genes and their metabolic products. cas.cncas.cn

The identification of an oxidized derivative of indole-4-acetic acid in an insect highlights that this isomer is part of the metabolic network in non-plant organisms. ebi.ac.uk Furthermore, dedicated plant metabolomics facilities that include 4-IAA conjugates in their research scope underscore its relevance as an endogenous plant metabolite. cas.cn

Future Research Directions and Translational Prospects Non Clinical

Development of Methyl 2-(1H-indol-4-yl)acetate as Chemical Probes for Biological Research

Chemical probes are small molecules used to study biological systems by selectively interacting with a specific protein or pathway. The indole (B1671886) scaffold is a common feature in such probes. For instance, various indole compounds have been evaluated as site-selective probes for examining drug binding to proteins like human serum albumin (HSA). unl.edu L-Tryptophan is often used to study Sudlow site II on HSA, but its instability has led to a search for more stable alternatives. unl.edu

This compound possesses features that make it a candidate for development into a chemical probe. The indole ring can participate in various non-covalent interactions with protein targets, while the methyl acetate (B1210297) side chain offers a site for modification. This functional handle can be used to attach fluorophores, biotin tags, or photo-cross-linking groups, enabling the detection and identification of binding partners.

Future research could focus on:

Target Identification: Using tagged derivatives of this compound in chemoproteomic experiments to identify novel protein targets.

Assay Development: Synthesizing fluorescently labeled versions to develop binding assays for high-throughput screening (HTS) campaigns.

Mechanism of Action Studies: Utilizing these probes to visualize the compound's localization within cells and understand its interaction with biological targets in real-time.

The stability and binding affinity of such probes would need to be rigorously characterized, potentially using techniques like high-performance affinity chromatography (HPAC). unl.edu

Table 1: Comparison of Indole-Based Compounds as Potential Chemical Probes
CompoundSubstitution PositionKey Features for Probe DevelopmentPotential Applications
L-Tryptophan3Natural ligand, known binding site on HSA. unl.eduProbe for Sudlow site II on HSA, but has stability issues. unl.edu
Indole-3-acetic acid3Carboxylic acid handle for derivatization.Candidate probe for protein binding studies. unl.edu
3-Acetylindole3Good stability and similar affinity to L-Tryptophan for HSA. unl.eduStable alternative probe for Sudlow site II. unl.edu
This compound4Unique substitution pattern, ester group for modification.Potential probe for unexplored binding sites or as a scaffold for developing new probes.

Exploration of Novel Indole Scaffolds Based on the this compound Core

The indole scaffold is a foundational element in a vast number of biologically active molecules. nih.gov The core structure of this compound serves as an excellent starting point for creating libraries of novel compounds. Medicinal chemists can systematically modify different positions of the indole ring and the acetate side chain to explore the chemical space and optimize for biological activity.

Key modification strategies include:

N1 Position (Pyrrole Nitrogen): Alkylation or arylation at this position can significantly alter the compound's electronic properties and steric profile.

C2 and C3 Positions: These positions are often susceptible to electrophilic substitution, allowing for the introduction of various functional groups.

Benzene (B151609) Ring (C5, C6, C7): Halogenation, nitration, or other substitutions on the benzene portion of the indole can modulate lipophilicity and binding interactions.

Acetate Side Chain: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or the alpha-carbon can be functionalized.

By employing these synthetic strategies, researchers can generate diverse libraries of compounds for screening against various therapeutic targets. For example, novel indole Schiff base derivatives have been synthesized and shown to possess antifungal activities. mdpi.com Similarly, bisindolylalkanes have been investigated as potent anti-cancer agents. mdpi.com

Table 2: Potential Modifications for Developing Novel Scaffolds from this compound
Modification SiteType of ReactionPotential New Functional GroupDesired Outcome
N1-H of IndoleAlkylation, ArylationAlkyl, Benzyl (B1604629), Aryl groupsModulate steric bulk and electronic properties.
C2/C3 of IndoleElectrophilic Substitution (e.g., Vilsmeier-Haack)Formyl, Acyl groupsIntroduce new points for further diversification.
C5, C6, C7 of IndoleHalogenation, Nitration-F, -Cl, -Br, -NO2Tune lipophilicity and metabolic stability.
Ester Side ChainHydrolysis, AmidationCarboxylic acid, AmidesImprove solubility and introduce new hydrogen bonding capabilities.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The process of drug discovery is lengthy and expensive, but artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate this process. nih.govnih.gov These computational methods can be applied to the this compound scaffold to design novel derivatives with a higher probability of desired biological activity.

AI/ML applications in this context include:

Quantitative Structure-Activity Relationship (QSAR): ML models can be trained on existing data from indole derivatives to build QSAR models. These models can then predict the biological activity of newly designed analogs of this compound before they are synthesized, saving time and resources. nih.gov

Virtual High-Throughput Screening (vHTS): AI can screen vast virtual libraries of compounds derived from the core scaffold against a computational model of a biological target. nih.govbohrium.com This helps prioritize which compounds to synthesize and test in the lab.

De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound scaffold that are optimized for specific properties, such as high binding affinity to a target and favorable pharmacokinetic profiles. springernature.com

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds is crucial. AI models trained on large datasets can provide early predictions of a compound's potential liabilities. nih.gov

Table 3: Application of AI/ML Models in the Design of Indole Derivatives
AI/ML TechniqueApplicationObjective for this compound Derivatives
Machine Learning (ML)QSAR, ADMET PredictionPredict biological activity and drug-like properties of new analogs. nih.gov
Deep Learning (DL)Bioactivity Prediction, De Novo DesignIdentify potent compounds from large datasets and generate novel structures. nih.gov
Virtual ScreeningHit IdentificationScreen virtual libraries to find derivatives with high predicted affinity for a target. nih.gov
Generative ModelsMolecule GenerationDesign novel molecules with optimized properties based on the core scaffold. springernature.com

Emerging Methodologies in Organic Synthesis and High-Throughput Screening for Indole Derivatives

Advances in synthetic organic chemistry and screening technologies are crucial for efficiently exploring the potential of the this compound scaffold. Traditional methods for synthesizing indole derivatives are being replaced by more efficient, economical, and environmentally friendly "green" methods. openmedicinalchemistryjournal.comresearchgate.net

Emerging synthetic methodologies include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes and often improves product yields. tandfonline.com

Catalyst-Free and Solvent-Free Reactions: The development of reactions that proceed without a catalyst or in the absence of a solvent, such as using polyethylene glycol as a reaction medium, aligns with the principles of green chemistry. openmedicinalchemistryjournal.com

Multi-Component Reactions (MCRs): MCRs allow for the synthesis of complex molecules in a single step from three or more reactants, improving efficiency and reducing waste. openmedicinalchemistryjournal.com

Automated Synthesis: The use of automated platforms can accelerate the synthesis of compound libraries on a nanoscale, allowing for rapid exploration of structure-activity relationships. nih.gov

In parallel, high-throughput screening (HTS) allows for the rapid testing of thousands of compounds. nih.gov For indole derivatives, colorimetric assays, such as a modified Ehrlich test, can be used for high-throughput detection and quantification in microtiter plates. researchgate.net Combining these advanced synthetic and screening methods will be essential to fully exploit the potential of libraries derived from this compound in the discovery of new biologically active agents.

Table 4: Comparison of Synthetic Methodologies for Indole Derivatives
MethodologyDescriptionAdvantagesReference
Conventional HeatingTraditional synthesis using reflux and other heating methods.Well-established procedures. tandfonline.com
Microwave IrradiationUsing microwave energy to heat reactions.Rapid, efficient, often higher yields, environmentally friendly. tandfonline.com
Green Chemistry ApproachesUsing water as a solvent, solvent-free conditions, or reusable catalysts.Economical, eco-friendly, reduced toxicity. openmedicinalchemistryjournal.com
Automated Nanoscale SynthesisUsing robotics and acoustic droplet ejection to perform reactions on a nanomole scale.High-throughput, miniaturized, rapid screening of reaction conditions. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing methyl 2-(1H-indol-4-yl)acetate, and how can reaction efficiency be monitored?

  • Methodological Answer : this compound is typically synthesized via esterification of 2-(1H-indol-4-yl)acetic acid using methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Reaction progress can be monitored using thin-layer chromatography (TLC) or HPLC to track the disappearance of the carboxylic acid precursor. For intermediates, spectroscopic methods like NMR (¹H/¹³C) are critical for confirming structural integrity . Alternative routes may involve alkylation of indole derivatives with methyl haloacetates, though regioselectivity at the indole C4 position must be carefully controlled .

Q. What safety protocols should be followed when handling this compound in the laboratory?

  • Methodological Answer : While specific hazard data for this compound is limited, analogous indole derivatives (e.g., ethyl 2-(5-nitro-1H-indol-1-yl)acetate) require stringent safety measures:

  • Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of vapors.
  • Store in a cool, dry place away from oxidizers and ignition sources.
  • Dispose of waste via approved chemical disposal protocols .

Q. How can the purity of this compound be validated after synthesis?

  • Methodological Answer : Combine chromatographic and spectroscopic techniques:

  • HPLC/GC-MS : Quantify purity and detect residual solvents or byproducts.
  • Melting Point Analysis : Compare observed values with literature data (if available).
  • ¹H NMR : Assess integration ratios for characteristic peaks (e.g., indole NH at δ 10–12 ppm, methyl ester at δ 3.6–3.8 ppm) .

Advanced Research Questions

Q. What strategies can mitigate challenges in regioselective functionalization of the indole ring during synthesis?

  • Methodological Answer : The C4 position of indole is less reactive than C3, requiring careful optimization:

  • Use directing groups (e.g., Boc protection) to enhance C4 selectivity.
  • Employ transition-metal catalysis (e.g., Pd-mediated cross-coupling) for targeted substitution.
  • Monitor reaction kinetics via in situ FTIR or NMR to adjust conditions (temperature, catalyst loading) .

Q. How can computational modeling predict the biological activity of this compound derivatives?

  • Methodological Answer :

  • Perform docking studies to evaluate binding affinity with target proteins (e.g., serotonin receptors, common indole targets).
  • Use QSAR (Quantitative Structure-Activity Relationship) models to correlate substituent effects (e.g., electron-donating/withdrawing groups) with activity.
  • Validate predictions via in vitro assays (e.g., enzyme inhibition, cytotoxicity screening) .

Q. What analytical techniques resolve discrepancies in spectroscopic data for this compound analogs?

  • Methodological Answer : Conflicting NMR or MS data may arise from tautomerism or impurities. Address this by:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations.
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula and detect isotopic patterns.
  • X-ray Crystallography : Unambiguously determine molecular geometry (as demonstrated for structurally similar indole esters) .

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

  • Methodological Answer :

  • DoE (Design of Experiments) : Systematically vary parameters (solvent polarity, temperature, catalyst ratio) to identify optimal conditions.
  • Continuous Flow Chemistry : Enhance heat/mass transfer and reduce side reactions.
  • Green Chemistry Principles : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistencies in reported biological activity data for indole derivatives?

  • Methodological Answer :

  • Standardize Assay Protocols : Ensure consistent cell lines, incubation times, and controls.
  • Metabolic Stability Testing : Evaluate compound stability in biological matrices (e.g., plasma, liver microsomes).
  • Collaborative Validation : Reproduce studies across independent labs to confirm findings .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.